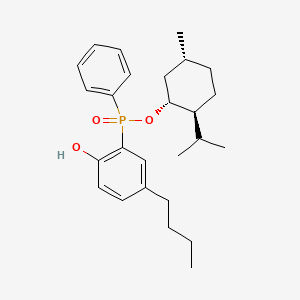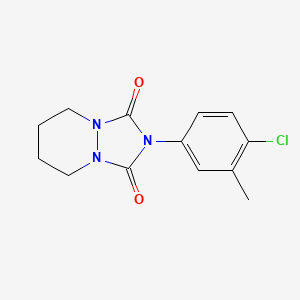methanone CAS No. 106011-94-3](/img/structure/B12908153.png)
[1-(1-Methyl-1H-benzimidazol-2-yl)isoquinolin-2(1H)-yl](phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(1-Methyl-1H-benzo[d]imidazol-2-yl)isoquinolin-2(1H)-yl)(phenyl)methanone: is a complex organic compound that features a benzimidazole and isoquinoline moiety linked to a phenylmethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(1-Methyl-1H-benzo[d]imidazol-2-yl)isoquinolin-2(1H)-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes:
Formation of Benzimidazole Core: Starting with o-phenylenediamine and methyl formate under acidic conditions to form 1-methylbenzimidazole.
Isoquinoline Synthesis: The isoquinoline moiety can be synthesized via the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives.
Coupling Reaction: The final step involves coupling the benzimidazole and isoquinoline intermediates with benzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1-(1-Methyl-1H-benzo[d]imidazol-2-yl)isoquinolin-2(1H)-yl)(phenyl)methanone: undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(1-(1-Methyl-1H-benzo[d]imidazol-2-yl)isoquinolin-2(1H)-yl)(phenyl)methanone: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of (1-(1-Methyl-1H-benzo[d]imidazol-2-yl)isoquinolin-2(1H)-yl)(phenyl)methanone involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: Potentially modulates pathways related to oxidative stress, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
(1-(1-Methyl-1H-benzo[d]imidazol-2-yl)isoquinolin-2(1H)-yl)(phenyl)methanone: can be compared with similar compounds such as:
Benzimidazole Derivatives: Known for their anti-parasitic and anti-fungal properties.
Isoquinoline Derivatives: Used in the synthesis of alkaloids and pharmaceuticals.
Phenylmethanone Derivatives: Commonly used in organic synthesis and as intermediates in drug development.
This compound stands out due to its unique combination of structural motifs, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
106011-94-3 |
|---|---|
Molekularformel |
C24H19N3O |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
[1-(1-methylbenzimidazol-2-yl)-1H-isoquinolin-2-yl]-phenylmethanone |
InChI |
InChI=1S/C24H19N3O/c1-26-21-14-8-7-13-20(21)25-23(26)22-19-12-6-5-9-17(19)15-16-27(22)24(28)18-10-3-2-4-11-18/h2-16,22H,1H3 |
InChI-Schlüssel |
UBYLMRVDERLFTO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2N=C1C3C4=CC=CC=C4C=CN3C(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5,6-Triphenyl-2-thioxo-2,3-dihydrofuro[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12908094.png)
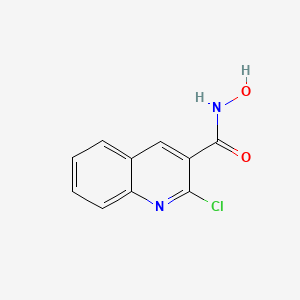
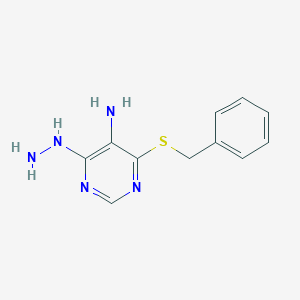
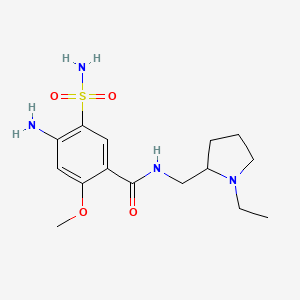
![2-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]ethane-1-sulfonamide](/img/structure/B12908103.png)
![1-{[(4-Chlorophenyl)methoxy]methyl}-5-iodopyrimidin-2(1H)-one](/img/structure/B12908104.png)
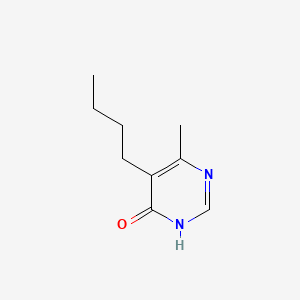
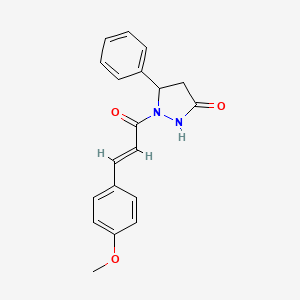
![3-(2,3-Dimethyl-1-benzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12908107.png)
![3-[(2-Methylfuran-3-yl)disulfanyl]-L-alanine](/img/structure/B12908110.png)

